Ketanserin tartrate
Overview
Description
Ketanserin tartrate is a selective antagonist of the serotonin 5-HT2A receptor. Initially developed as an antihypertensive agent, it has found applications in various fields, including wound healing and scientific research. The compound is known for its ability to accelerate epithelialization, making it useful in treating wounds, burns, ulcers, and anal fissures .
Mechanism of Action
Target of Action
Ketanserin tartrate primarily targets the 5-HT2A receptor , a subtype of the 5-HT2 receptor of the serotonin system . This receptor plays a crucial role in the function of the serotonergic system, which is involved in various physiological processes.
Mode of Action
This compound acts as an inverse agonist at the 5-HT2A receptor . This means it binds to the same receptor as serotonin but induces the opposite effect. It decreases the receptor’s activity rather than increasing it. At higher concentrations, Ketanserin also shows affinity for α1-adrenoceptors .
Biochemical Pathways
It’s known that the drug inhibits hmg coa reductase activity, a key enzyme in the cholesterol synthesis pathway . This inhibition is likely one of the mechanisms for the plasma LDL cholesterol reduction observed with Ketanserin treatment .
Pharmacokinetics
This compound is almost completely absorbed (more than 98%) after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours . It undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of around 50% . The drug is extensively distributed in tissues, with a volume of distribution of 3 to 6 L/kg . It binds strongly to plasma proteins, mainly albumin, with only about 5% remaining free . Ketanserin is extensively metabolized, with less than 2% excreted as the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to stimulate collagen synthesis, which is involved in wound healing . It also significantly reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment . Furthermore, it has been shown to decrease blood pressure and peripheral vascular resistance in hypertensive patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antihypertensive activity is more effective in elderly patients provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range .
Biochemical Analysis
Biochemical Properties
Ketanserin tartrate plays a significant role in biochemical reactions by interacting with specific receptors and ion channels. It is known to selectively antagonize the serotonin 5-HT2A receptor, which is involved in various physiological processes such as vasoconstriction, platelet aggregation, and neurotransmission . Additionally, this compound inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization . The interaction with these biomolecules is concentration-dependent, with an IC50 value of 0.11 μM for hERG channel inhibition .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it reduces vasoconstriction by blocking the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure . In platelets, this compound inhibits aggregation, thereby reducing the risk of thrombosis . Furthermore, in fibroblasts and epithelial cells, this compound promotes wound healing by accelerating epithelialization and reducing fibrosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT2A receptor, where it acts as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells . Additionally, this compound’s inhibition of the hERG potassium channel affects cardiac repolarization, which can have implications for cardiac function . The compound also influences gene expression by modulating the activity of transcription factors and signaling pathways involved in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and promoting wound healing over several weeks of treatment . Prolonged exposure to this compound can lead to desensitization of the serotonin 5-HT2A receptor, resulting in diminished therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and inhibits platelet aggregation without significant adverse effects . At higher doses, this compound can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses of this compound have also been associated with hepatotoxicity and renal toxicity in animal models . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through ketone reduction and oxidative N-dealkylation . The major metabolite, ketanserin-ol, is excreted in the urine and does not contribute significantly to the pharmacological effects of the parent compound . The metabolic pathways of this compound involve various enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation . These metabolic processes can influence the compound’s bioavailability, half-life, and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and cellular transporters . The compound is highly protein-bound, with approximately 95% of it bound to albumin in the plasma . This binding affects its distribution and availability to target tissues. This compound is also known to accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The transport and distribution of this compound are crucial for its therapeutic effects and potential side effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with specific receptors and ion channels. The compound is predominantly localized to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and hERG potassium channel . Additionally, this compound can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications and trafficking . These localization patterns are essential for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ketanserin tartrate is synthesized using ketanserin and DL-tartaric acid as raw materials. The process involves dissolving these components in ethanol, followed by heating and crystallization to obtain the target product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of ethanol as a solvent and the crystallization process are optimized for mass production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ketanserin tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ketanserin tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Employed in receptor binding assays and autoradiography to study serotonin 5-HT2A receptor distribution in the brain
Industry: Utilized in the formulation of topical gels for wound healing and other therapeutic applications
Comparison with Similar Compounds
Ritanserin: Another selective 5-HT2A receptor antagonist with similar applications in research and medicine.
Cyproheptadine: A serotonin antagonist with antihistamine properties, used in treating allergies and other conditions.
Mianserin: An antidepressant that also acts as a serotonin receptor antagonist.
Uniqueness of Ketanserin Tartrate: this compound stands out due to its high selectivity for the 5-HT2A receptor and its additional effects on the hERG current. This dual action makes it particularly useful in both research and therapeutic contexts .
Properties
CAS No. |
83846-83-7 |
---|---|
Molecular Formula |
C26H30FN3O10 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate |
InChI |
InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
KJJRKCWDAHTVRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O |
Appearance |
Solid powder |
83846-83-7 | |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ketanserin tartrate; KJK-945; KJK945; KJK 945; R 49945; R49945; R-49945 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.